Delanzomib - 847499-27-8

Delanzomib

Catalog Number: EVT-287502
CAS Number: 847499-27-8
Molecular Formula: C21H28BN3O5
Molecular Weight: 413.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Delanzomib (formerly CEP-18770) is a potent, reversible, boronate-based proteasome inhibitor that specifically targets the chymotrypsin-like activity of the 20S proteasome. [, ] It acts by binding to the β5 subunit of the proteasome, preventing the degradation of ubiquitinated proteins and leading to cell cycle arrest and apoptosis. [, , ] This mechanism of action makes delanzomib a promising candidate for anticancer therapy.

Source and Classification

Delanzomib is derived from the boronic acid class of compounds, characterized by the presence of a boron atom bonded to carbon. This compound has been synthesized and studied extensively in various preclinical and clinical settings. Its primary application lies in oncology, particularly in treating multiple myeloma, where it has shown potential in overcoming resistance to existing therapies such as bortezomib .

Synthesis Analysis

The synthesis of delanzomib involves several key steps that leverage boronic acid chemistry. The compound is synthesized through a multi-step process that typically includes:

  1. Formation of Boronate Esters: The initial step involves reacting boronic acids with appropriate electrophiles to form stable boronate esters.
  2. Peptide Coupling: The synthesis includes coupling reactions where peptide bonds are formed between amino acids or peptide fragments and the boronic acid moiety.
  3. Purification: The crude product undergoes purification processes such as chromatography to isolate delanzomib in its active form.

Specific parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis. For instance, reactions are often conducted under controlled temperatures (typically between 0°C to room temperature) to minimize side reactions .

Molecular Structure Analysis

Delanzomib has a complex molecular structure represented by the chemical formula C21H28BN3O5C_{21}H_{28}BN_{3}O_{5} and a molecular weight of approximately 397.27 g/mol. Its structure features:

  • A boronic acid functional group, which is essential for its mechanism as a proteasome inhibitor.
  • A peptidic backbone, which contributes to its specificity and binding affinity towards proteasome subunits.

The molecular structure enables delanzomib to effectively interact with the active sites of the proteasome, inhibiting its function and leading to the accumulation of pro-apoptotic factors within cancer cells .

Chemical Reactions Analysis

Delanzomib primarily participates in reactions involving:

  • Inhibition of Proteasome Activity: By binding to the catalytic sites of the proteasome, delanzomib disrupts the degradation of ubiquitinated proteins, leading to increased levels of cell cycle regulators and pro-apoptotic factors.
  • Synergistic Effects: In combination therapies with other agents like dexamethasone or adalimumab, delanzomib enhances therapeutic efficacy by modulating immune responses and reducing inflammation associated with tumor progression .

These chemical interactions are crucial for its role in cancer therapy, particularly in overcoming resistance mechanisms observed in multiple myeloma.

Mechanism of Action

Delanzomib exerts its effects primarily through:

  1. Proteasome Inhibition: It selectively inhibits the chymotrypsin-like activity of the 20S proteasome, preventing the degradation of key regulatory proteins involved in cell cycle control and apoptosis.
  2. Induction of Apoptosis: The accumulation of pro-apoptotic factors such as tumor necrosis factor alpha (TNF-α) leads to programmed cell death in malignant cells.
  3. Modulation of Cytokine Levels: Delanzomib has been shown to decrease levels of inflammatory cytokines like interleukin 6 during therapeutic interventions, contributing to its anti-inflammatory properties .

This multifaceted mechanism underscores its potential as an effective treatment option for hematological malignancies.

Physical and Chemical Properties Analysis

Delanzomib exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under acidic conditions but may degrade under prolonged exposure to strong bases or high temperatures.
  • Melting Point: Delanzomib typically has a melting point range that supports its use in pharmaceutical formulations .

These properties are essential for formulating effective delivery systems for clinical applications.

Applications

Delanzomib's primary applications include:

  1. Treatment of Multiple Myeloma: It has shown promise in clinical trials for patients with relapsed or refractory multiple myeloma, particularly those resistant to bortezomib.
  2. Combination Therapies: Delanzomib is being investigated in combination with other therapeutic agents like dexamethasone and lenalidomide to enhance treatment efficacy.
  3. Research Applications: Beyond oncology, delanzomib's ability to modulate proteasomal activity makes it a valuable tool for studying protein degradation pathways and their implications in various diseases .

Properties

CAS Number

847499-27-8

Product Name

Delanzomib

IUPAC Name

[(1R)-1-[[(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutyl]boronic acid

Molecular Formula

C21H28BN3O5

Molecular Weight

413.3 g/mol

InChI

InChI=1S/C21H28BN3O5/c1-13(2)12-18(22(29)30)24-21(28)19(14(3)26)25-20(27)17-11-7-10-16(23-17)15-8-5-4-6-9-15/h4-11,13-14,18-19,26,29-30H,12H2,1-3H3,(H,24,28)(H,25,27)/t14-,18+,19+/m1/s1

InChI Key

SJFBTAPEPRWNKH-CCKFTAQKSA-N

SMILES

B(C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)(O)O

Solubility

Soluble in DMSO, not in water

Synonyms

CEP18770; CEP 18770; CEP-18770; Delanzomib

Canonical SMILES

B(C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)(O)O

Isomeric SMILES

B([C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.